molecular formula C44H53N8O8P B13658153 LNA-G amidite CAS No. 709641-79-2

LNA-G amidite

Cat. No.: B13658153
CAS No.: 709641-79-2
M. Wt: 852.9 g/mol
InChI Key: ACJXYPZQPQPGNE-KPKUBJDASA-N
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Description

LNA-G Amidite is a guanosine phosphoramidite monomer specifically designed for the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides. LNA is a bicyclic nucleic acid analog where the ribose sugar is conformationally "locked" in a rigid C3'-endo (Northern) conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon atoms . This pre-organization into an RNA-like structure drastically enhances the affinity and specificity of modified oligonucleotides for their complementary DNA and RNA targets . The primary research value of incorporating this compound into oligonucleotides lies in the unprecedented increase in thermal stability (Tm) of the resulting duplexes, often by +3 to +8 °C per modification, without sacrificing mismatch discrimination . This makes it an indispensable tool for applications demanding high specificity, such as single-nucleotide polymorphism (SNP) genotyping, allele-specific PCR, the design of molecular beacons, dual-labeled probes, and in-situ hybridization assays . Furthermore, LNA-modified oligonucleotides exhibit improved resistance to nuclease digestion compared to native DNA, enhancing their utility in antisense drug development and the creation of biologically active aptamers . For synthesis, this compound requires minor modifications to standard phosphoramidite protocols on automated DNA synthesizers. To ensure optimal coupling efficiency, a prolonged coupling time of 3 minutes or more is recommended due to steric hindrance . Additionally, a threefold increase in the standard oxidation time is advised to ensure complete conversion of the phosphite triester to the phosphate triester . The product is supplied with a dimethoxytrityl (DMT) protecting group and a β-cyanoethyl (CE) phosphoramidite group, and it should be stored dry at -10°C to -30°C . Please note: This product is provided For Research Use Only and is not intended for diagnostic, clinical, or therapeutic applications .

Properties

CAS No.

709641-79-2

Molecular Formula

C44H53N8O8P

Molecular Weight

852.9 g/mol

IUPAC Name

N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1

InChI Key

ACJXYPZQPQPGNE-KPKUBJDASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C

Origin of Product

United States

Evolution of Modified Nucleosides in Oligonucleotide Synthesis

The journey toward the development of sophisticated tools like LNA-Guanosine Amidite began with early efforts to synthesize oligonucleotides chemically. Natural nucleotides, in their phosphodiester form, were not sufficiently reactive for efficient synthesis. wikipedia.org This led to the development of the phosphoramidite (B1245037) method in the early 1980s, which utilized more reactive nucleoside phosphoramidites as building blocks and quickly became the standard for oligonucleotide synthesis. wikipedia.org

Early modifications focused on the phosphate (B84403) backbone, with phosphorothioates being a first-generation alteration aimed at increasing nuclease resistance. nih.gov However, these modifications often came with the drawback of reduced binding affinity to their target RNA. nih.gov The second generation of modifications targeted the 2'-position of the ribose sugar, with alterations like 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) becoming common. These changes not only improved nuclease resistance but also enhanced binding affinity by encouraging an RNA-like A-form helical structure.

The quest for even greater stability and binding affinity led to the third generation of modifications, which included more complex alterations to the ribose and base moieties. It was within this context that Locked Nucleic Acid (LNA) was introduced in 1998. glenresearch.comglenresearch.com LNA represents a class of conformationally restricted nucleoside analogues, and its development marked a pivotal moment in the evolution of modified nucleosides. glenresearch.comcalstate.edu

Defining Lna Guanosine Amidite Within the Lna Framework

Locked Nucleic Acid (LNA) is a bicyclic nucleic acid analogue where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. glenresearch.comglenresearch.combroadpharm.com This bridge "locks" the furanose ring in a C3'-endo conformation, which is characteristic of A-form RNA helices. researchgate.netbeilstein-journals.orgnih.gov This pre-organization of the sugar moiety is the key to many of LNA's remarkable properties. biosearchtech.com

LNA-Guanosine amidite is the specific LNA building block that contains the nucleobase guanine (B1146940). broadpharm.comqiagen.com In its phosphoramidite (B1245037) form, it is ready for incorporation into synthetic oligonucleotides using standard automated solid-phase synthesis protocols, albeit with minor modifications to the synthesis cycle, such as longer coupling and oxidation steps. wikipedia.orgbiosearchtech.comqiagen.com The use of standard protecting groups, such as dimethylformamidine (dmf) or isobutyryl (iBu) on the guanine base, ensures compatibility with common cleavage and deprotection strategies. biosearchtech.comgoogle.com

Table 1: Properties of a typical LNA-Guanosine Phosphoramidite

Property Value
Chemical Name 5'-Dimethoxytrityl-N-dimethylformamidine-(2'-O, 4'-C methylene)-Guanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula C44H53N8O8P
Molecular Weight 852.93 g/mol
CAS Number 709641-79-2
Purity Typically ≥95%
Storage Condition -20°C

This table presents representative data for a commercially available LNA-Guanosine phosphoramidite. glenresearch.combroadpharm.com

Significance of Conformationally Restricted Nucleosides in Research Disciplines

Phosphoramidite (B1245037) Synthesis Methodology for LNA-Guanosine Amidite Monomers

The synthesis of LNA-G amidite monomers is a critical step for their subsequent use in automated oligonucleotide synthesis. qiagen.com The phosphoramidite approach is the standard method, involving the phosphitylation of a protected LNA-G nucleoside. google.com

Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobase and sugar moiety during oligonucleotide synthesis. For LNA-Guanosine, the exocyclic amine of the guanine (B1146940) base is typically protected.

Commonly used protecting groups for the guanine base in this compound synthesis include:

Dimethylformamidine (dmf) : This is a standard protecting group for guanine. atdbio.com However, issues can arise during the deprotection of oligonucleotides containing both dmf-protected LNA-G and an aliphatic amine group, leading to the formation of a +28 Da impurity. google.comgoogle.com

Acyl protecting groups : To circumvent the problems associated with dmf, acyl protecting groups such as isobutyryl (iBu) or acetyl (Ac) are employed. google.comgoogle.com The use of acyl protecting groups on the exocyclic nitrogen of the LNA-G residue prevents the formation of the +28 Da adduct, particularly in the synthesis of LNA oligonucleotides containing aliphatic amine linkers. google.comgoogle.com

The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in solid-phase synthesis. nih.gov The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. google.com

Table 1: Protecting Groups for LNA-Guanosine Amidite Synthesis

Functional GroupProtecting GroupRationale for Use
Exocyclic Amine (Guanine)Dimethylformamidine (dmf)Standard protection, but can lead to adduct formation in specific contexts. atdbio.comgoogle.comgoogle.com
Exocyclic Amine (Guanine)Isobutyryl (iBu), Acetyl (Ac)Avoids the formation of a +28 Da adduct when aliphatic amines are present. google.comgoogle.com
5'-HydroxylDimethoxytrityl (DMT)Acid-labile group suitable for automated solid-phase synthesis. nih.gov

The phosphitylation reaction, which introduces the phosphoramidite group at the 3'-hydroxyl position of the LNA-G nucleoside, requires an activator. The choice of activator is crucial for achieving high yields and purity.

Several activators have been utilized in phosphoramidite chemistry:

1H-Tetrazole : A traditional activator, but its acidity can lead to undesired removal of the DMT protecting group. thieme-connect.com

4,5-Dicyanoimidazole (DCI) : A highly efficient activator for the synthesis of LNA phosphoramidites. thieme-connect.com The use of DCI with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite has been shown to produce high-purity LNA amidites, including LNA-G, in high yields without the need for extensive purification. google.comthieme-connect.com This system avoids the side reaction of phosphitylation at the guanine nucleobase. google.com

Other Activators : Other activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) are also used in oligonucleotide synthesis. google.com

Research has shown that using DCI as an activator provides accurate reactivity for efficient phosphitylation of all four LNA DMT-protected nucleosides, including the guanine nucleoside. google.com

The incorporation of sterically hindered monomers like this compound into an oligonucleotide chain requires optimization of the standard synthesis cycle.

Coupling Time : Due to the steric bulk of LNA amidites, a longer coupling time is necessary compared to standard DNA or RNA amidites to ensure efficient reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. biosearchtech.comrsc.orgbiosearchtech.com A coupling time of 3 to 12 minutes is often recommended. glenresearch.comcambio.co.uk

Oxidation Time : The oxidation step, which converts the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester, also needs to be extended. biosearchtech.combiosearchtech.com It is often recommended to increase the oxidation time three-fold for optimal performance. glenresearch.com

The demand for LNA-modified oligonucleotides in therapeutic and diagnostic applications necessitates efficient and scalable synthesis methods for LNA phosphoramidites. A key development in this area is a high-yielding and fast method for the large-scale synthesis of pure LNA phosphoramidites using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphoramidite and 4,5-dicyanoimidazole. google.com This method is more cost-efficient and provides high-purity amidites suitable for large-scale oligonucleotide production. google.com Despite the multi-step synthesis, several vendors have successfully scaled up the production of LNA amidites, making them commercially available for kilogram-scale manufacturing of LNA-containing oligonucleotides. rsc.org

Optimization of Reaction Conditions: Coupling and Oxidation Times

Incorporation of this compound into Oligonucleotide Sequences

This compound is incorporated into oligonucleotide sequences using standard automated solid-phase phosphoramidite chemistry, with the aforementioned modifications to the synthesis cycle. qiagen.combiosearchtech.com LNA monomers can be mixed with DNA, RNA, and other nucleic acid analogues. glenresearch.com The resulting LNA-containing oligonucleotides are water-soluble and can be purified using standard methods like gel electrophoresis and ethanol (B145695) precipitation. glenresearch.com The compatibility of LNA amidites with standard synthesis protocols has facilitated their widespread use in creating chimeric oligonucleotides with tailored properties. biosearchtech.com

Table 2: Optimized Conditions for LNA-G Incorporation

ParameterRecommended ConditionRationale
Coupling Time3 - 12 minutesOvercomes the steric hindrance of the LNA monomer for efficient coupling. glenresearch.comcambio.co.uk
Oxidation TimeIncreased (e.g., 3-fold)Ensures complete conversion of the phosphite triester to a stable phosphate triester. glenresearch.com
Activator4,5-Dicyanoimidazole (DCI)Provides high efficiency and purity in the phosphitylation reaction. google.comthieme-connect.com

Stereochemical Aspects in this compound Synthesis: Beta-D-LNA and Alpha-L-LNA Isomers

LNA exists as different stereoisomers, with the most common being beta-D-LNA. nih.gov Another important isomer is alpha-L-LNA. nih.gov Both isomers exhibit enhanced thermal stability when incorporated into oligonucleotides. nih.gov The synthesis of these isomers requires stereocontrolled approaches to establish the correct configuration at the chiral centers of the furanose ring.

Beta-D-LNA : This is the most widely studied and utilized LNA isomer. It confers a C3'-endo (RNA-like) sugar conformation, which pre-organizes the oligonucleotide for hybridization, leading to high binding affinity. nih.gov

Alpha-L-LNA : This isomer also increases the thermal stability of duplexes and has been investigated for its potential in antisense applications. nih.gov Oligonucleotides containing alpha-L-LNA have shown increased stability against nucleases. nih.gov

The synthesis of oligonucleotides can also involve stereodefined phosphorothioate (B77711) linkages, where the chirality at the phosphorus atom (Rp or Rs) is controlled. This has been explored in the context of LNA gapmers to potentially enhance properties like RNase H recruitment. google.com Furthermore, modifications at the 5'-position of LNA, creating 5'-methyl LNA isomers, have also been synthesized and evaluated, showing that the stereochemistry at this position can impact duplex stability. oup.com

Bicyclic Ribose Moiety and the 2'-O,4'-C-Methylene Bridge

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues characterized by a structural innovation in the sugar component. biomers.netwikipedia.org Specifically, a methylene bridge covalently links the 2'-oxygen to the 4'-carbon of the ribose ring. wikipedia.orgplos.orgoup.com This creates a bicyclic furanose unit, effectively "locking" the sugar's conformation. plos.orgresearchgate.net The this compound refers to the phosphoramidite form of the LNA-guanine monomer, which is the chemical building block used for the automated synthesis of LNA-containing oligonucleotides. biosearchtech.comacs.orggoogle.com

This bicyclic constraint is the defining feature of LNA and distinguishes it from natural DNA and RNA. oup.com While the ribose in DNA and RNA can flexibly adopt various puckered conformations, the 2'-O,4'-C-methylene bridge in LNA drastically reduces this conformational freedom. plos.orgacs.org This pre-organization of the sugar moiety is a key factor in the enhanced hybridization properties observed in LNA-modified oligonucleotides. wikipedia.orgoup.com

Conformational Restriction to C3'-endo Sugar Pucker

The natural flexibility of the furanose ring in nucleotides allows it to exist in a dynamic equilibrium between two primary conformations: C2'-endo (South) and C3'-endo (North). nih.govglenresearch.com B-form DNA predominantly features the C2'-endo pucker, while A-form RNA helices favor the C3'-endo conformation. nih.govglenresearch.com

The 2'-O,4'-C-methylene bridge in LNA monomers is geometrically compatible only with the C3'-endo pucker. nih.govnih.govnih.gov This linkage physically prevents the ribose from adopting the C2'-endo state, effectively locking it in an RNA-like, A-form helical conformation. nih.govrsc.orgbeilstein-journals.org This rigid C3'-endo conformation is a hallmark of LNA-G and all other LNA monomers, leading to a more ordered and pre-organized single-stranded oligonucleotide structure. nih.govnih.gov

Induced Conformational Changes in LNA-G Containing Duplexes

The incorporation of LNA-G nucleotides into a DNA strand progressively shifts the duplex geometry from a canonical B-form towards an A-like structure. plos.orgacs.orgrcsb.org NMR structural studies have demonstrated that even a single LNA modification can induce a higher population of the C3'-endo (N-type) conformation in adjacent, unmodified DNA nucleotides. acs.orgoup.com As more LNA residues are incorporated, the hybrid duplex adopts an almost canonical A-type geometry. acs.orgrcsb.org This structural transition is significant, as A-form helices have different groove dimensions and base pair arrangements compared to B-form DNA. glenresearch.com Circular dichroism (CD) spectra of duplexes containing LNA also indicate a conformation that closely resembles the A-form geometry of RNA-RNA duplexes. osti.gov

The conformational lock on the LNA sugar pucker leads to a more organized and pre-structured phosphate backbone. biosearchtech.comoup.comnih.gov NMR studies have revealed distinct local changes in the sugar-phosphate backbone geometry, particularly at the steps involving LNA residues. nih.govoup.comrcsb.org This pre-organization reduces the entropic penalty upon duplex formation, as the single strand is already partially arranged into its final helical conformation. nih.govrsc.org This contributes significantly to the thermodynamic stability of LNA-containing duplexes. acs.org

The A-form geometry induced by LNA-G incorporation results in more efficient base stacking interactions. oup.comnih.govnih.gov The rigid C3'-endo conformation orients the nucleobases in a way that enhances the overlap between adjacent bases, which is a primary stabilizing force in nucleic acid duplexes. oup.comnih.gov Fluorescence experiments have suggested that LNA modifications enhance the base stacking of perfectly matched base pairs. nih.govnih.gov This improved stacking, combined with the pre-organization of the backbone, is a major contributor to the dramatic increase in thermal stability (Tm) observed in duplexes containing LNA-G. nih.govoup.com

Local Reorganization of Phosphate Backbone

Structural Studies: NMR and Crystallography

The detailed structural consequences of LNA-G incorporation have been extensively investigated using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR studies on LNA-DNA and LNA-RNA hybrids have been instrumental in revealing the shift towards A-form geometry, the C3'-endo pucker of the LNA residue, and the conformational influence on neighboring nucleotides. beilstein-journals.orgnih.govacs.orgrcsb.org These solution-state studies show that LNA nucleotides participate fully in Watson-Crick base pairing and stacking, and that the structural effects are localized but significant, affecting the nucleotides immediately flanking the modification. oup.comnih.gov For example, NMR has been used to determine the solution structures of LNA-modified G-quadruplexes, showing that the global fold is retained but with local alterations in the sugar-phosphate backbone and twist between G-tetrads. nih.govrcsb.org

X-ray crystallography has provided atomic-level snapshots of LNA-containing duplexes. The first crystal structure of an all-LNA duplex confirmed a novel nucleic acid geometry, distinct from standard A- or B-forms, yet maintaining right-handed helicity and Watson-Crick pairing. oup.com Crystallographic analysis of a DNA duplex containing a single LNA modification confirmed the A-type conformation induced by the LNA residue and the C3'-endo sugar pucker. beilstein-journals.orgosti.gov These crystal structures provide definitive evidence for the structural rigidity and the specific geometric parameters imposed by the LNA modification.

Thermodynamic and Kinetic Principles of Lna G Mediated Nucleic Acid Hybridization

Enhanced Binding Affinity to Complementary DNA and RNA Targets

The incorporation of LNA-G into oligonucleotides dramatically increases their binding affinity for complementary DNA and RNA strands. genelink.comglenresearch.commedchemexpress.com This enhanced affinity is quantified by a significant increase in the melting temperature (Tm), the temperature at which half of the duplex structures dissociate. Research indicates that each LNA modification can raise the Tm of a duplex by approximately 3-8 °C. biosearchtech.com In some cases, a fully LNA-modified strand hybridized to a DNA complement has shown a Tm increase of as much as 41 °C compared to the corresponding unmodified DNA:DNA duplex. biosearchtech.com

The structural basis for this heightened affinity is the LNA's locked C3'-endo conformation. biosearchtech.com This pre-organized structure reduces the entropic penalty associated with hybridization, as the oligonucleotide backbone has less conformational freedom to lose upon binding. biosearchtech.comnih.gov This conformation forces the duplex into an A-form geometry, which enhances the strength of base stacking interactions and organizes the phosphate (B84403) backbone, contributing to greater duplex stability. biosearchtech.comnih.gov LNA-modified oligonucleotides show a particular preference for RNA targets, a direct consequence of the LNA's RNA-like sugar pucker. nih.govoup.com This makes them highly effective tools for applications targeting RNA molecules.

Table 1: Impact of LNA Modification on Duplex Melting Temperature (Tm) This table summarizes reported increases in melting temperature due to LNA incorporation.

Modification TypeEffect on Melting Temperature (Tm)TargetReference
Single LNA modification+3 to +8 °C per modificationDNA/RNA biosearchtech.com
Full LNA strandUp to +41 °C increaseDNA biosearchtech.com
LNA-purine vs LNA-pyrimidineLNA pyrimidines generally contribute more stability than LNA purines.DNA nih.gov
LNA modification+1 °C to +8 °C per modification vs DNA; +2 °C to +10 °C vs RNADNA/RNA plos.org

Specificity in Mismatch Discrimination

A crucial feature of LNA-G modified oligonucleotides is that their exceptional binding affinity does not compromise, but rather enhances, their ability to discriminate between perfectly matched and mismatched target sequences. biosearchtech.comglenresearch.comglenresearch.com The specificity for a perfectly matched complement is significantly higher compared to unmodified DNA probes. biosearchtech.combiosearchtech.com This improved mismatch discrimination is critical for applications such as single nucleotide polymorphism (SNP) genotyping. glenresearch.comglenresearch.com

However, the effect of LNA on mismatch discrimination is dependent on the sequence context and the specific nature of the mismatch. oup.comnih.govoup.com Studies have shown that while LNA modifications generally improve the discrimination of most mismatches, there is a notable exception with G-T mismatches. nih.govoup.com When the guanine (B1146940) in a G-T wobble base pair is an LNA-G, or when the nucleotides flanking the LNA-G are modified, the discriminatory power can decrease. oup.comnih.govoup.com This is a critical design consideration for probes targeting sequences where a G-T mismatch is possible. Research using 2-aminopurine (B61359) fluorescence suggests that LNA modifications enhance the base stacking of perfectly matched pairs while decreasing the stabilizing stacking interactions in mismatched pairs, providing a physical basis for the improved specificity. nih.gov

Table 2: Mismatch Discrimination Changes with LNA Modification This table provides examples of how LNA modifications affect the stability difference (ΔTm) between matched and mismatched duplexes.

Mismatch TypeEffect of LNA ModificationObservationReference
A•A MismatchΔTm increased from 8.4 °C to 12.3 °CImproved discrimination nih.gov
G•T MismatchΔTm decreased from 6.3 °C to 5.5 °CDecreased discrimination nih.gov
LNA-Guanine Mismatches (A:g, G:g, T:g)Larger duplex stability reduction compared to DNA-Guanine mismatches.LNA-purines discriminate mismatches more effectively. ias.ac.in
+G•T Mismatch (within +G+G+C sequence)Discrimination level decreases the most.Impaired specificity nih.gov

Impact of LNA-G Modifications on Duplex and Triplex Stability

The introduction of LNA-G profoundly stabilizes DNA and RNA duplexes. biosearchtech.comnih.gov Thermodynamic analyses reveal that this stabilization stems from a more favorable enthalpic change (ΔH°), which is attributed to enhanced base stacking and hydrogen bonding interactions, while the entropic change (ΔS°) is less unfavorable due to the pre-organization of the single strand. nih.govnih.gov Consecutive LNA modifications, such as a +G+G doublet, are particularly effective at stabilizing duplexes. acs.org

The influence of LNA-G on triplex stability is more complex. oup.comhud.ac.ukrsc.org In a parallel triplex motif, where a triplex-forming oligonucleotide (TFO) binds in the major groove of a duplex, the effect of LNA modification is highly dependent on its location. oup.comrsc.orgnih.gov Studies on G-rich anti-parallel DNA triplexes have shown that modifying the TFO strand with LNA can actually reduce thermal stability. hud.ac.ukrsc.orgnih.govresearchgate.net A similar trend was seen when both the TFO and the purine-rich Watson-Crick strand were modified with LNA. hud.ac.ukrsc.orgnih.gov Conversely, stability can be increased when LNA modifications are placed on the pyrimidine (B1678525) strand of the original duplex or when all three strands in a triad (B1167595) are modified at a specific position. hud.ac.ukrsc.orgnih.govresearchgate.net NMR studies have confirmed that despite alternating DNA and LNA monomers, a seamless and regular triplex structure can form, with a Tm increase of 19°C over the unmodified DNA triplex. oup.com

The thermodynamic benefits of LNA-G incorporation are not uniform but are highly dependent on the surrounding sequence context. nih.govoup.comoup.com The identity of the 5' and 3' neighboring bases significantly influences the degree of stabilization, with purine (B94841) neighbors generally providing more stability. nih.gov Thermodynamic parameters have been determined for all nearest-neighbor combinations, allowing for more accurate prediction of duplex stability. nih.govacs.org For instance, the most stabilizing LNA doublets are +C+C/GG and +G+G/CC. acs.org

The position of the LNA-G within an oligonucleotide is also critical. oup.comnih.gov In designing probes for mismatch detection, a triplet of LNA residues centered on the mismatch site generally provides the greatest discriminatory power. nih.govoup.com For PCR and sequencing primers, placing LNA modifications near the 5' end was found to significantly improve performance in AT-rich regions, whereas modifications near the 3' end or distributed evenly did not, possibly because 3' modifications could stabilize mispriming. nih.gov

Hybridization Kinetics of LNA-G Modified Oligonucleotides

Kinetic studies reveal that the enhanced thermal stability of LNA-containing duplexes is primarily due to a significantly slower rate of dissociation (k_off or k_d). nih.govresearchgate.net Surface plasmon resonance (SPR) experiments have shown that the association rate (k_on or k_a) for LNA-modified oligonucleotides is often similar to that of their unmodified DNA counterparts. researchgate.netnih.govescholarship.org The locked conformation does not necessarily speed up the initial binding event, but once the duplex is formed, it is much more stable and breaks apart more slowly. nih.govresearchgate.net

This kinetic profile—a similar on-rate combined with a dramatically reduced off-rate—results in a net improvement in binding affinity and duplex stability. nih.govescholarship.org These kinetic properties are fundamental to the high-affinity binding required for applications like antisense therapy and diagnostics. nih.govnih.gov While this is the general observation, at least one study noted an exception where a specific LNA probe and a short DNA target exhibited an association rate an order of magnitude lower than other combinations. researchgate.net

Table 3: Hybridization Kinetics of LNA-Modified Oligonucleotides This table summarizes the general kinetic effects of incorporating LNA into oligonucleotides.

Kinetic ParameterEffect of LNA ModificationConsequenceReference
Association Rate (k_on)Generally similar to unmodified DNA.Initial binding speed is not significantly enhanced. researchgate.netnih.govescholarship.org
Dissociation Rate (k_off)Significantly slower than unmodified DNA.Increased duplex stability and lifetime. nih.govresearchgate.net
Overall Binding Affinity (K_D)Significantly increased.Tighter, more stable binding to target. nih.govescholarship.org
Strand DisplacementFaster and more efficient conversion of mismatched duplexes.Increased base-pairing fidelity. mdpi.com

Advanced Applications of Lna G Modified Oligonucleotides in Chemical Biology and Molecular Research

Molecular Probes and Diagnostic Tool Development

The unique properties of LNA-G modified oligonucleotides, particularly their high binding affinity and specificity, have made them invaluable in the development of sophisticated molecular probes and diagnostic tools. glenresearch.comglenresearch.comglenresearch.com

Allele-Specific PCR and SNP Genotyping

The high binding affinity of LNA-modified oligonucleotides makes them particularly well-suited for allele-specific polymerase chain reaction (AS-PCR) and single nucleotide polymorphism (SNP) genotyping. glenresearch.comglenresearch.comresearchgate.net The incorporation of LNA bases into primers enhances their specificity to the point where even a single base mismatch can be effectively discriminated. researchgate.netresearchgate.net

In AS-PCR, an LNA-modified primer is designed to be perfectly complementary to one allele. This high-affinity binding ensures that the primer will preferentially anneal and extend on the target allele, while the destabilizing effect of a mismatch with the alternative allele prevents efficient amplification. researchgate.net Studies have demonstrated that placing an LNA residue at the 3'-end of a primer, at the site of the SNP, significantly improves allelic discrimination compared to standard DNA primers. researchgate.net This enhanced specificity allows for the development of robust and reliable assays for detecting specific alleles associated with genetic diseases or other traits. For example, an LNA qPCR assay designed to detect mutations in oncogenes demonstrated an analytical sensitivity of 0.1%. glenresearch.com

The increased melting temperature (Tm) conferred by LNA modifications also allows for the use of shorter primers, which can be advantageous in regions of the genome with limited sequence information. genelink.com This ability to fine-tune the Tm of primers is a significant advantage in optimizing PCR conditions and ensuring high specificity.

ApplicationKey Feature of LNA-GFinding
Allele-Specific PCREnhanced mismatch discriminationLNA primers yield consistently low amounts of mismatch products, unlike some DNA primers that generate strong false-positive amplicons. researchgate.net
SNP GenotypingIncreased thermal stabilityLNA-containing oligonucleotides allow for the control of the melting point in hybridization reactions, making them highly suitable for SNP genotyping. researchgate.net
Oncogene Mutation DetectionHigh analytical sensitivityAn allele-specific LNA qPCR assay achieved a sensitivity of 0.1% for detecting oncogene mutations. glenresearch.com

Fluorescence In Situ Hybridization (FISH) Probes

LNA-modified oligonucleotides have proven to be excellent probes for fluorescence in situ hybridization (FISH), a technique used to visualize specific DNA or RNA sequences within cells and tissues. nih.gov The high affinity of LNA probes for their targets allows for shorter hybridization times and the use of shorter probe sequences, which can improve signal-to-noise ratios and facilitate the detection of small or low-abundance targets. nih.govmicrotesty.ru

The enhanced thermal stability of LNA-DNA and LNA-RNA duplexes means that stringent washing conditions can be used to remove non-specifically bound probes, leading to cleaner signals and more reliable results. nih.gov LNA-substituted probes have been successfully designed to target various repetitive elements in the human genome, such as satellite-2, telomere, and alpha-satellite repeats, demonstrating their utility in cytogenetic analysis. nih.gov Furthermore, the development of LNA-based FISH protocols that can be performed under less stringent conditions, such as at physiological temperature and pH, opens up the possibility of in vivo applications. plos.org

Probe TypeTargetAdvantage of LNA-G
LNA-modified FISH ProbeHuman-specific repetitive elementsHigh binding affinity and short hybridization time. nih.gov
LNA/2'OMe FISH ProbeHelicobacter pylori 16S rRNAExcellent performance at 37°C, enabling potential in vivo diagnosis. plos.org

Multiplex Assays and Primer Design

The ability to precisely control the melting temperature (Tm) of oligonucleotides by incorporating LNA monomers is a major advantage in the design of multiplex assays, where multiple targets are amplified or detected simultaneously in a single reaction. glenresearch.comglenresearch.comglenresearch.comgenelink.com In multiplex PCR, it is crucial that all primer pairs work efficiently under the same annealing temperature. By strategically placing LNA bases in different primers, their Tms can be normalized, allowing for uniform amplification across all targets. genelink.com

ApplicationAdvantage of LNA-G IncorporationResearch Finding
Multiplex PCRTm equalization of primersLNA offers the possibility to adjust Tm values of primers and probes in multiplex assays. glenresearch.comglenresearch.comgenelink.com
Primer DesignIncreased maximum annealing temperature (Tmax)An extension of the Tmax range was observed with many LNA primer pairs compared to DNA primers, facilitating optimization of multiplex applications.

miRNA Detection Methodologies

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play crucial roles in gene regulation. Their small size and often low abundance make them challenging to detect using traditional methods. LNA-modified probes have emerged as a highly effective tool for sensitive and specific miRNA detection. microtesty.runih.gov

The high affinity of LNA probes allows for the stable hybridization to short miRNA targets, which is often difficult to achieve with standard DNA probes. nih.govresearchgate.net In Northern blot analysis, LNA-modified probes have been shown to increase the sensitivity of miRNA detection by at least 10-fold compared to DNA probes, while maintaining high specificity. nih.govresearchgate.net This enhanced specificity is critical for distinguishing between closely related miRNA family members that may differ by only a single nucleotide. researchgate.net LNA-based technologies are also being utilized in miRNA microarrays and in situ hybridization, providing powerful tools for studying miRNA expression and function. microtesty.runih.govresearchgate.net

Detection MethodAdvantage of LNA-G ProbesFinding
Northern Blot AnalysisIncreased sensitivity and specificityAt least a 10-fold increase in sensitivity for detecting mature miRNAs compared to DNA probes. nih.govresearchgate.net
miRNA MicroarraysHigh discriminatory powerLNA-modified capture probes can result in more sensitive detection and better mismatch discrimination. biosyn.com
In Situ HybridizationDetection of short RNA targetsLNA probes are perfect for the detection of short RNA targets due to their high affinity. microtesty.ru

Engineering of Functional Nucleic Acids

The unique properties of LNA are also being harnessed to engineer functional nucleic acids with novel or enhanced capabilities. nih.gov This includes the development of aptamers and DNAzymes with improved stability and activity.

Aptamers are structured oligonucleotides that can bind to specific target molecules with high affinity and specificity. The incorporation of LNA can enhance the structural stability of aptamers, potentially leading to improved binding characteristics. However, the rigid nature of LNA can also be incompatible with the induced-fit mechanisms that some aptamers rely on for target recognition. For example, modifying the thrombin binding aptamer with a single LNA-G at the 3' terminus resulted in decreased thrombin binding. nih.gov

DNAzymes are DNA-based catalysts. LNA modifications have been successfully used to improve the performance of DNAzymes that cleave RNA substrates. By incorporating LNA monomers into the binding arms of the "10-23" DNAzyme, researchers have achieved significantly improved cleavage of both short and highly structured RNA targets. nih.gov This enhancement is attributed to the increased affinity of the LNA-containing arms for the RNA substrate. nih.gov

LNA-Modified Aptamers: Design and Binding Properties

The introduction of LNA-G into aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets—can significantly enhance their binding affinity and stability. nih.gov The locked C3'-endo conformation of LNA-G pre-organizes the aptamer into a structure that is more favorable for target binding, often leading to improved performance. nih.gov

General design guidelines for creating LNA-modified aptamers include placing LNA bases at positions crucial for specificity and avoiding long stretches of LNA residues to prevent self-hybridization. genelink.com Each LNA modification can increase the melting temperature (Tm) of the aptamer-target complex by approximately 2-4°C. genelink.com For instance, studies have shown that incorporating LNA-G into an anti-thrombin aptamer can influence its G-quadruplex folding topology and, consequently, its biological activity. mdpi.com The strategic placement of LNA-G can enhance the thermal stability and nuclease resistance of aptamers, making them more robust for diagnostic and therapeutic applications. nih.govresearchgate.net For example, replacing specific guanine (B1146940) residues with LNA-G in an aptamer targeting Vascular Endothelial Growth Factor 165 (VEGF165) resulted in a single, stable G-quadruplex structure, which is beneficial for consistent target binding. researchgate.net

Research has demonstrated that LNA modifications can significantly improve the binding properties of aptamers. For example, the incorporation of LNA monomers into an avidin-binding DNA aptamer resulted in an 8.5-fold increase in affinity compared to the unmodified version. nih.gov

Table 1: Impact of LNA-G Modification on Aptamer Properties

Aptamer TargetPosition of LNA-G ModificationObserved Effect on Binding/StructureReference
ThrombinVarious positions within the thrombin binding aptamerInfluences G-quadruplex folding topology and biological activity. mdpi.com mdpi.com
VEGF165Positions 5, 21, and 24 of the V7t1 aptamerResulted in a single, stable G-quadruplex structure. researchgate.net researchgate.net
AvidinNot specified8.5-fold increase in binding affinity. nih.gov nih.gov

LNA-Modified Ribozymes: Catalytic Activity and Substrate Cleavage

The incorporation of LNA-G can also modulate the function of ribozymes, which are RNA molecules with catalytic activity. The rigid C3'-endo conformation of LNA can be used to probe the structural requirements of a ribozyme's active site. nih.gov

A notable example is the lead-dependent ribozyme, or leadzyme. Locking a specific guanosine (B1672433) residue (G7) into the C3'-endo conformation through LNA substitution was found to increase the catalytic rate by a factor of 20. nih.govresearchgate.net This is despite structural studies of the ground state indicating a C2'-endo pucker at this position, suggesting that a conformational change to C3'-endo is critical for catalysis. nih.govnih.gov In contrast, LNA substitutions at other positions, such as G24, resulted in a decrease in the cleavage rate. nih.gov

In studies of bacterial RNase P, an LNA substitution at the canonical cleavage site of its precursor tRNA (ptRNA) substrate demonstrated that the transition state for cleavage can be achieved with a locked C3'-endo ribose. oup.com This highlights the utility of LNA-G in dissecting the conformational dynamics essential for ribozyme function.

Table 2: Effect of LNA-G Substitution on Ribozyme Activity

RibozymePosition of LNA-G SubstitutionEffect on Catalytic Rate (k_rel)Reference
LeadzymeG720-fold increase nih.govresearchgate.net
LeadzymeG90.76 (relative to wild-type) nih.gov
LeadzymeG240.20 (relative to wild-type) nih.gov

LNA-Modified DNAzymes: Enhanced Catalytic Efficiency

DNAzymes are catalytic DNA molecules, and like ribozymes, their activity can be enhanced through chemical modifications. Incorporating LNA-G into the substrate-recognition arms of DNAzymes, such as the '10-23' DNAzyme, has been shown to increase their catalytic efficiency. oup.comrsc.orgoup.com This enhancement is attributed to the increased affinity of the LNA-containing arms for the RNA substrate, which promotes the formation of the catalytic complex. oup.comoup.com

Studies have shown that LNA-modified DNAzymes exhibit increased cleavage rates, particularly under conditions of lower metal ion concentrations, which are more physiologically relevant. rsc.orgnih.gov For example, an LNA-modified 10-23 DNAzyme targeting human MALAT1 RNA showed higher catalytic activity with both Mg²⁺ and Ca²⁺ as cofactors compared to the unmodified version. rsc.orgnih.gov The strategic placement of LNA modifications can also enhance the stability of DNAzymes against nuclease degradation, leading to a significantly improved performance index in biological systems. oup.comoup.com However, a high density of LNA modifications can sometimes impede product release, which is a consideration for optimizing DNAzyme design. oup.com

Research on a DNAzyme targeting the 5'-non-translated region of human rhinovirus 14 demonstrated that shortening the substrate recognition arms and incorporating three LNA nucleotides on either end increased the initial velocity of cleavage by a factor of six.

Table 3: Performance of LNA-Modified DNAzymes

DNAzyme TargetLNA Modification StrategyEnhancement in Catalytic ActivityReference
Human MALAT1 RNALNA in recognition armsIncreased activity with Mg²⁺ and Ca²⁺ cofactors. rsc.orgnih.gov rsc.orgnih.gov
Human Rhinovirus 143 LNA nucleotides on each 7-nt recognition arm6-fold increase in initial cleavage velocity.
Early Growth Response-1 (EGR-1) mRNALNA substitutions in the recognition armsMore potent cleavage compared to the unmodified DNAzyme. nih.gov nih.gov

G-Quadruplex Structures and LNA-G Incorporation

G-quadruplexes are four-stranded nucleic acid structures formed by guanine-rich sequences. The incorporation of LNA-G, which strongly prefers an anti glycosidic conformation due to its locked C3'-endo pucker, is a powerful tool for controlling the folding topology of G-quadruplexes. oup.comnih.gov

When LNA-G is substituted for a guanine that would normally adopt a syn conformation in an antiparallel or hybrid G-quadruplex, it can induce a structural rearrangement to a parallel topology where all guanines are in the anti conformation. oup.comnih.gov This has been demonstrated in studies with the human telomeric G-quadruplex, where specific LNA-G substitutions can shift the equilibrium from a mixture of topologies to an exclusively parallel structure. nih.gov This change in topology is often accompanied by an increase in thermal stability. oup.comnih.gov

The stabilizing effect of LNA-G is context-dependent. oup.com In general, substituting LNA-G into positions that adopt an anti conformation within a G-tetrad leads to a more stable G-quadruplex, while substitutions into syn positions can disrupt the native conformation or drive it towards a parallel fold. nih.gov

Table 4: Effects of LNA-G Incorporation on G-Quadruplexes

G-Quadruplex SystemLNA-G Substitution Site(s)Key FindingReference
Human telomeric sequence (dimeric model)syn and/or anti positionsCan rationally shift the equilibrium to an exclusively parallel topology. nih.gov nih.gov
(3+1) hybrid G-quadruplexGuanines in both syn and anti conformationsSubstitutions in anti positions generally stabilize, while syn substitutions disrupt the native fold. nih.gov nih.gov
Hybrid-type G-quadruplexCentral tetradCaused a complete rearrangement to either a V-loop or antiparallel structure. oup.com oup.com

Probing Structure-Function Relationships in Nucleic Acids

The unique conformational properties of LNA-G make it an invaluable probe for investigating the intricate relationship between the structure and function of nucleic acids. researchgate.net

Investigating Ribose Conformation and Dynamics

The ribose sugar pucker is a key determinant of nucleic acid structure, typically existing in a dynamic equilibrium between C2'-endo (B-form DNA) and C3'-endo (A-form RNA) conformations. biosearchtech.com Because LNA locks the sugar into the C3'-endo pucker, it can be used to dissect the functional importance of this specific conformation at individual nucleotide positions. nih.govresearchgate.net

Analysis of Conformational Changes in RNA

LNA-G is particularly useful for analyzing conformational changes that are essential for RNA function. nih.govnih.gov As seen with the leadzyme, a dramatic increase in catalytic activity upon LNA-G substitution can provide strong evidence that a C2'-endo to C3'-endo conformational change is part of the catalytic mechanism. nih.govnih.gov

This approach is broadly applicable. For example, in the U1 snRNA hairpin II, which is recognized by the U1A protein, substituting a cytosine that is C2'-endo in the bound state with an LNA nucleotide that forces a C3'-endo pucker resulted in a drastic decrease in protein binding affinity. nih.gov This confirmed the thermodynamic importance of the native ribose conformation for RNA-protein recognition. nih.gov These studies demonstrate the general utility of LNA substitution as a "mechanistic probe" to analyze the role of ribose orientation and dynamics in RNA structure and function. nih.gov

Table 5: LNA as a Probe for RNA Conformational Analysis

RNA SystemLNA Substitution SiteObservationInsight GainedReference
LeadzymeG7 (normally C2'-endo)20-fold increase in cleavage rate. nih.govA C2'-endo to C3'-endo conformational change is critical for catalysis. nih.govnih.gov nih.govnih.gov
UUCG tetraloopU6 (normally C2'-endo)Drastic decrease in thermodynamic stability. nih.govValidates the thermodynamic importance of the observed ribose conformation. nih.gov nih.gov
U1 snRNA hairpin IIC5 (normally C2'-endo)Over three orders of magnitude loss in protein binding affinity. researchgate.netConfirms the requirement for a C2'-endo pucker for protein recognition. researchgate.net researchgate.net

Novel Lna G Analogues and Backbone Modifications: Synthesis and Functional Impact

LNA-Amide Linkages and Derivatives

The development of modified oligonucleotides is crucial for enhancing their therapeutic potential, particularly by improving properties like cellular uptake and target affinity. One such modification involves the introduction of amide linkages within the locked nucleic acid (LNA) framework. To achieve this, LNA-amide monomers for all canonical bases (A, T, C, 5mC, and G) have been synthesized. researchgate.netnih.gov The key synthetic feature of these monomers is the replacement of the 3'-OH group with an ethanoic acid group, which can then form an amide bond during solid-phase oligonucleotide synthesis. researchgate.netnih.gov This process has been shown to be efficient and high-yielding, making it suitable for automated synthesis. researchgate.netresearchgate.net

Oligonucleotides incorporating these LNA-amide linkages exhibit several beneficial properties. They are designed as reduced-charge oligonucleotides, which has been shown to improve gymnotic (unassisted) cellular uptake. researchgate.netnih.gov Research indicates that splice-switching oligonucleotides containing a combination of LNA-amide linkages and phosphorothioates (PS) show enhanced activity compared to those with only PS modifications. researchgate.netnih.gov For instance, an 18-mer antisense oligonucleotide (ASO) with four LNA-amide linkages demonstrated superior exon-skipping activity over ASOs containing only 2'-OMe or a mix of LNA and 2'-OMe modifications. biomolther.org This enhancement is attributed to a combination of improved cell uptake, high RNA affinity, and stability. researchgate.netnih.govresearchgate.net Importantly, the introduction of the achiral LNA-amide backbone causes minimal structural deviation in the DNA:RNA duplex, preserving the necessary geometry for target binding. researchgate.netnih.gov

Monomer Type Key Synthetic Feature Resulting Linkage Key Properties
LNA-Amide (A, T, C, 5mC, G)Replacement of 3'-OH with an ethanoic acid group researchgate.netnih.govAmide BondReduced charge, improved gymnotic cell uptake, enhanced potency researchgate.netnih.govbiomolther.org

LNA-Sulfamate and Sulfamide (B24259) Backbone Modifications

To address the challenge of poor bioavailability in oligonucleotide therapeutics, researchers have explored neutral backbone modifications like sulfamate (B1201201) and sulfamide linkages combined with LNA sugars. acs.orgnih.govresearchgate.net A solid-phase dinucleotide phosphoramidite (B1245037) strategy has been successfully used to synthesize oligonucleotides containing LNA-O3′→N5′ sulfamate-LNA and DNA-N3′→N5′ sulfamide-LNA linkages. acs.org This methodology is potentially scalable for larger-scale production. acs.org

These novel backbone modifications, when incorporated into oligonucleotides alongside 2'-O-methyl sugars and phosphorothioate (B77711) linkages, result in analogues with highly desirable properties. acs.orgnih.gov Specifically, oligonucleotides with the LNA-O3′→N5′ sulfamate-LNA linkage demonstrate a significant increase in melting temperature (Tm) when hybridized with complementary DNA and RNA, indicating high binding affinity. acs.org For example, a single LNA-LNA O3′→N5′ sulfamate modification was found to increase the Tm by over 4°C against both DNA and RNA complements. acs.org Furthermore, these modified oligonucleotides show robust resistance to enzymatic degradation. acs.orgresearchgate.net The combination of high affinity, nuclease resistance, and a reduced-charge backbone makes these analogues promising candidates for improving clinical efficacy. acs.org

Linkage Type Complement ΔTm per modification (°C) Key Finding
LNA-LNA O3′ → N5′ SulfamateDNA> +4.0 acs.orgHybridizes to complementary RNA with high affinity and shows strong resistance to enzymatic degradation. acs.orgresearchgate.net
LNA-LNA O3′ → N5′ SulfamateRNA> +4.0 acs.orgSignificantly improves duplex stability. acs.org
DNA-LNA N3′ → N5′ Sulfamide (2 modifications)DNA+7.3 acs.orgIncreases Tm against complementary DNA and RNA. acs.org
DNA-LNA N3′ → N5′ Sulfamide (2 modifications)RNA+4.6 acs.orgIncreases Tm against complementary DNA and RNA. acs.org

Bicyclic Nucleic Acid (BNA) Analogues as Structural Extensions

Locked Nucleic Acid (LNA) is a prominent member of a broader class of modified nucleotides known as Bicyclic Nucleic Acids (BNAs). wikipedia.orggoogle.com The defining feature of a BNA is a bridge connecting two atoms within the furanose ring, creating a bicyclic system. wikipedia.orggoogle.com In the case of LNA, this is a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, which "locks" the sugar into a C3'-endo conformation characteristic of A-form RNA. wikipedia.orgatdbio.comoup.com This structural constraint is the source of many of LNA's beneficial properties, including high binding affinity to complementary nucleic acid strands. wikipedia.org

The concept of creating a bicyclic sugar moiety has been extended to develop a variety of BNA analogues with different bridge structures and chemistries. wikipedia.orgnih.gov These were developed to further refine properties like nuclease resistance, binding affinity, and target selectivity. nih.govacs.org Examples of such structural extensions include:

2',4'-BNANC: Features a six-membered bridged structure with an N-O linkage, which has shown immensely high nuclease resistance and strong RNA-selective binding. acs.org

2',4'-BNACOC and AmNA: These analogues also exhibit improved nuclease resistance while maintaining high binding affinities. nih.gov

cEt (Constrained Ethyl): This derivative includes a methyl group on the LNA bridge, which was found to reduce the hepatotoxicity sometimes associated with LNA, without sacrificing potency. biomolther.orgnih.gov

These various BNA structures demonstrate the versatility of using bicyclic constraints to create oligonucleotides with tailored and potentially superior therapeutic profiles. nih.govacs.org

Development of Novel LNA Analogues with Modified Bridges

While LNA's methylene bridge effectively confers high binding affinity, research has focused on modifying this bridge to further enhance therapeutic properties and mitigate potential drawbacks like toxicity. nih.govnih.govacs.org The rationale for these developments is to fine-tune the structural and electronic characteristics of the nucleotide, potentially improving pharmacokinetic properties, metabolic stability, and interaction with cellular machinery. nih.govacs.org

A variety of novel LNA analogues have been designed and synthesized by altering the 2'-O,4'-C bridge:

Nitrogen Substitution: In some analogues, the methylene bridge carbon of LNA is replaced with nitrogen (aza-LNA). In one variation, an extra methoxy (B1213986) group is added to the bridged nitrogen. These modifications aim to leverage the importance of nitrogen chemistry in natural nucleic acids. nih.gov

Functional Group Addition: Groups such as N-dimethyl, N-diamine, and N-dihydroxy have been added to the LNA carbon of the methylene bridge. nih.gov These additions are intended to create conformationally constrained functional groups that may improve interactions with target molecules or cellular components. nih.govresearchgate.net

2',4'-BNANC: This analogue incorporates an aminomethylene (N-O) linkage, creating a six-membered ring. This modification results in significantly higher nuclease resistance compared to standard LNA. acs.org

C5-Functionalization: An alternative approach involves functionalizing the nucleobase itself, such as at the C5-position of uridine. ONs modified with small alkynes at this position have shown significantly improved target affinity and protection against 3'-exonucleases compared to standard LNA. nih.gov

These synthetic efforts highlight a continuous search for next-generation antisense modifications that can overcome the limitations of existing LNA designs. nih.govresearchgate.net

Analogue Type Modification to LNA Structure Purpose/Observed Property
Aza-LNAMethylene bridge carbon is replaced with nitrogen. nih.govTo incorporate nitrogen chemistry motifs. nih.gov
Functionalized BridgeAddition of N-dimethyl, N-diamine, or N-dihydroxy groups to the bridge carbon. nih.govTo create conformationally constrained functional groups. nih.gov
2',4'-BNANCBridge is a 2'-O,4'-C-aminomethylene linkage. acs.orgImmensely higher nuclease resistance; high RNA binding affinity. acs.org
cEtMethyl group added to the methylene bridge. biomolther.orgnih.govReduced hepatotoxicity while maintaining potency. biomolther.org
C5-Functionalized LNAFunctional groups (e.g., small alkynes) added to the nucleobase. nih.govImproved target affinity and enzymatic stability. nih.gov

Impact of Different LNA-G Analogues on Hybridization and Conformational Preferences

The defining structural feature of an LNA-G amidite is the 2'-O,4'-C-methylene bridge that locks the ribose sugar in a C3'-endo (N-type) conformation. atdbio.combiosearchtech.comoup.com This pre-organization of the sugar moiety has a profound impact on the properties of oligonucleotides containing LNA-G. The locked conformation enhances the local organization of the phosphate (B84403) backbone, leading to stronger base stacking interactions and a significant increase in thermal stability (Tm) when hybridized to complementary DNA or RNA strands. biosearchtech.com The Tm can increase by 3-8°C for each LNA substitution in a short DNA primer. microsynth.com

This conformational rigidity also leads to excellent mismatch discrimination. microsynth.comglenresearch.comglenresearch.com The high stability of a perfectly matched LNA-containing duplex makes the destabilizing effect of a single nucleotide mismatch more pronounced, allowing for highly specific detection of target sequences. microsynth.com

The C3'-endo pucker of LNA-G strongly favors an anti glycosidic bond angle, as a syn conformation would lead to steric clashes between the guanine (B1146940) base and the H3' proton. oup.com This inherent conformational preference is a powerful tool for influencing the topology of complex nucleic acid structures like G-quadruplexes. oup.comnih.gov

Stabilization of Parallel G-quadruplexes: When LNA-G is substituted into a position that would normally adopt a syn conformation in an antiparallel or hybrid G-quadruplex, it can force a structural rearrangement into an all-anti, parallel-stranded conformation. oup.comnih.gov

Property Effect of LNA-G Incorporation Underlying Cause
Hybridization Affinity (Tm) Significant increase (e.g., +3-8°C per modification) microsynth.comLocked C3'-endo conformation pre-organizes the backbone for A-form helix, enhancing stacking. biosearchtech.com
Mismatch Discrimination Excellent; large ΔTm between perfect match and mismatch. microsynth.comHigh stability of the perfect duplex amplifies the destabilizing effect of a mismatch. microsynth.com
Conformational Preference Strongly favors anti glycosidic conformation. oup.comnih.govSteric hindrance between the base and the sugar in the syn conformation due to the locked pucker. oup.com
G-Quadruplex Topology Can induce shifts to parallel (all-anti) folds; effects are position-dependent. oup.comnih.govThe strong preference for the anti conformation can drive structural rearrangements. oup.com

Computational Chemistry and Molecular Modeling Approaches for Lna G Systems

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used for detailed quantum chemical analysis of LNA-G monomer nucleotides to ascertain their structural and electronic properties at the molecular level. acs.orgnih.govnih.gov DFT-based geometry optimizations are performed to find the most stable conformations of LNA-G monomers. acs.orgchemrxiv.org A key structural feature confirmed by DFT is that the methylene (B1212753) bridge connecting the 2′-oxygen and 4′-carbon of the ribose sugar ring locks the sugar pucker into a C3′-endo (North-type) geometry. acs.orgnih.govacs.org This rigid conformation reduces the conformational flexibility of the ribose and is a primary reason for the high binding affinity of LNA-containing oligonucleotides. nih.gov

DFT calculations are also employed to determine the electronic properties of LNA-G systems. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. acs.orgnih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. acs.orgnih.gov For LNA-G, the HOMO is often located on the guanine (B1146940) base, while the LUMO can also be on the nucleobase. nih.gov Small changes, such as mutating an adjacent base from adenine (B156593) to guanine, can shift the location of the HOMO and alter the electrostatic potential surface of the oligonucleotide. nih.gov These quantum mechanical calculations help in understanding how minor structural modifications can lead to significant changes in the pharmacological properties of oligonucleotides. researchgate.netnih.gov

Table 1: DFT-Derived Quantum Chemical Descriptors for LNA-G Monomers

DescriptorSignificanceTypical Finding
Optimized GeometryProvides the most stable three-dimensional structure, including bond lengths and angles. acs.orgConfirms the rigid C3'-endo sugar pucker due to the methylene bridge. nih.gov
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. acs.orgnih.govA larger gap suggests higher stability. The value for an LNA oligonucleotide is significantly different from its DNA counterpart. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for molecular interactions. researchgate.netThe potential is often concentrated around the nucleobases, with modifications causing global shifts in the surface potential. nih.gov
Frontier Orbital LocalizationReveals the most probable sites for oxidation (HOMO) and reduction (LUMO). acs.orgnih.govHOMO is often localized on the purine (B94841) (guanine) base. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful tool to study the conformational and dynamic features of biomolecules over time. tandfonline.comresearchgate.net Extensive MD simulations have been performed on LNA-modified oligonucleotides, including G-quadruplexes rich in LNA-G, to understand the structural consequences of LNA incorporation. tandfonline.comresearchgate.netrsc.org These simulations confirm that the LNA residues maintain their rigid C3′-endo sugar conformation in a dynamic environment. acs.orgnih.gov

MD simulations are crucial for comparing the dynamics of LNA-modified sequences to their unmodified DNA or RNA counterparts. tandfonline.com For instance, simulations of the LNA-modified DNA aptamer RNV66, which targets vascular endothelial growth factor (VEGF), have shown a significant increase in dynamic stability compared to the unmodified version. tandfonline.com The simulations, often using specialized force fields like AMBER with parameters developed for LNA (e.g., parm99_LNA), can reproduce experimentally observed conformational features and provide insights into why LNA modifications can lead to unique, stable structures with higher binding affinity. tandfonline.comnih.gov By analyzing the trajectories, researchers can monitor fluctuations, radius of gyration, and root mean square deviation (RMSD) to quantify the stabilizing effect of LNA-G residues on nucleic acid structures. tandfonline.com

Table 2: Key Applications of MD Simulations for LNA-G Systems

ApplicationDescriptionSource Insight
Conformational SamplingSimulates the movement of atoms over time to explore the accessible conformations of the LNA-G containing oligonucleotide. researchgate.netConfirms the stability of the C3'-endo pucker and overall fold, such as a G-quadruplex structure. tandfonline.com
Duplex/Quadruplex Stability AnalysisCalculates structural parameters like RMSD and RMSF to assess the rigidity and stability conferred by LNA modifications. tandfonline.comLNA-G incorporation significantly enhances the dynamic stability of nucleic acid structures compared to unmodified DNA. tandfonline.com
Solvent and Ion InteractionsModels the explicit interactions with water molecules and ions, providing a realistic view of the system's behavior in solution. rsc.orgReveals details of the hydration shell and ion coordination within G-quadruplexes, which are critical for stability. researchgate.net
Force Field BenchmarkingTests and refines force field parameters (e.g., for the glycosidic torsion angle χ) to ensure accurate representation of LNA's unique properties. acs.orgnih.govSpecific parameter sets for LNA are necessary for accurate simulations, as standard DNA/RNA force fields may not suffice. nih.gov

Prediction of Sugar Pucker Distribution and Duplex Geometries

A defining characteristic of LNA is its fixed sugar pucker, a feature that is consistently predicted and analyzed by computational models. The methylene bridge between the 2'-oxygen and 4'-carbon restricts the furanose ring to a C3′-endo (North) conformation, which is similar to that found in A-form RNA. acs.orgmdpi.com This contrasts with the more flexible C2'-endo (South) pucker typical of B-form DNA. rcsb.org This structural pre-organization is a key factor behind the enhanced thermodynamic stability of LNA-containing duplexes. acs.org

Computational modeling accurately predicts that the incorporation of LNA-G residues forces the resulting duplex into an A-like or a hybrid A/B-form geometry. nih.govrsc.org Crystal structures of "all-LNA" duplexes confirm these predictions, revealing a unique geometry with a wider major groove and a decreased helical twist compared to canonical A-RNA. nih.govnih.gov This unwinding of the helix and increased helical pitch are consequences of the rigid LNA backbone. nih.gov In LNA/DNA heteroduplexes, the LNA residues can induce the neighboring DNA nucleotides to adopt a C3'-endo pucker as well, propagating the A-like geometry along the strand. biosearchtech.com

Table 3: Comparison of Helical Parameters for A-RNA, B-DNA, and "All-LNA" Duplexes

Helical ParameterA-RNAB-DNA"All-LNA" Duplex
Helical Twist~32°~36°~26° nih.gov
Base Pairs per Turn1110.514 nih.gov
Helical Rise2.6 Å3.4 Å2.8–3.0 Å nih.gov
Helical Pitch29 Å36 Å39 Å nih.gov
Major GrooveNarrow and deepWide and deepWide and shallow (~24-25 Å diameter) nih.gov

Data derived from structural studies and computational analysis. nih.gov

Molecular Orbital Compositions and Bonding Nature Analysis

Investigating the composition of molecular orbitals and the nature of chemical bonds provides a quantum-level understanding of the stability and reactivity of LNA-G. acs.orgnih.gov The frontier molecular orbitals, HOMO and LUMO, are particularly important as they dictate the molecule's electronic behavior. acs.org For LNA monomers with purine bases like guanine, the HOMO and LUMO isosurfaces are often distributed on the nucleobase region, indicating this is the primary site of electronic activity. acs.orgacs.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key metric for chemical stability calculated using DFT. acs.orgnih.gov

Interactions of Lna G Modified Oligonucleotides with Nucleic Acid Processing Enzymes

Mechanisms of Nuclease Resistance Conferred by LNA-G

Oligonucleotides modified with LNA-G exhibit increased stability against nuclease degradation, a critical feature for their use in therapeutic and diagnostic applications. acs.orgnih.gov Natural oligonucleotides are susceptible to rapid degradation by cellular nucleases. acs.org The enhanced resistance of LNA-modified oligonucleotides is attributed to the constrained C3'-endo conformation of the ribose sugar, which is a structural mimic of A-form RNA. mdpi.comcore.ac.uk This locked structure appears to hinder the access of nucleases to the phosphodiester backbone.

Fully LNA-modified oligonucleotides are resistant to nucleases. biosearchtech.com Chimeric oligonucleotides, which contain a mix of LNA and DNA nucleotides, also show significant protection against nucleolytic degradation, particularly when LNA nucleotides are positioned at the ends of the oligonucleotide. nih.gov For instance, the introduction of two LNA moieties at the 3' termini of short interfering RNAs (siRNAs) has been shown to provide a four-fold improvement in protection in human serum. mdpi.com Even the incorporation of one or two terminal LNA nucleotides can markedly increase the stability of double-stranded DNA against DNase I endonuclease degradation. nih.gov

Studies have shown that oligonucleotides with LNA-sulfamate and sulfamide (B24259) backbone linkages remain stable to endonuclease S1 from Aspergillus oryzae for over two days, whereas unmodified oligonucleotides are degraded in less than an hour. acs.org This suggests that such modified backbones are not substrates for cellular nucleases. acs.org Furthermore, LNA-containing extension products have demonstrated greater resistance to the 3'→5' exonucleolytic cleavage activity of enzymes compared to their DNA counterparts. rsc.orgrsc.org

It's important to note that while modifications like the phosphorothioate (B77711) (PS) backbone increase nuclease resistance, they can also decrease the affinity for the target RNA. acs.orgnih.gov LNA modifications are often used to counteract this effect, as they boost RNA affinity while also conferring nuclease resistance. acs.orgnih.gov

Table 1: Nuclease Resistance of LNA-Modified Oligonucleotides

Modification Type Nuclease(s) Observation Reference(s)
Fully LNA-modified 3'-exonuclease (snake venom phosphodiesterase) Complete stability nih.gov
3'-end blocked with two LNA monomers 3'-exonucleases Significant increase in stability nih.gov
LNA/DNA/LNA gapmers Serum nucleases Significantly more stable than DNA alone nih.gov
DNA with terminal LNA nucleotides DNase I endonuclease Markedly increased stability nih.gov
LNA-sulfamate and sulfamide backbones Endonuclease S1 Stable for >2 days (unmodified degraded <1 hr) acs.org

Polymerase Tolerance and Incorporation of LNA-G Nucleotides

The enzymatic incorporation of LNA nucleotides, including LNA-G, into DNA strands has been a subject of significant research, revealing that certain DNA polymerases can tolerate and utilize these modified substrates.

Notably, KOD DNA polymerase, a B-family polymerase, has been shown to accept LNA-GTP as a substrate and incorporate it into a growing DNA strand. rsc.orgrsc.orgresearchgate.net In one study, KOD DNA polymerase successfully incorporated two consecutive LNA-G nucleotides. rsc.org Remarkably, the same enzyme was able to successively incorporate up to 21 LNA nucleotides, using a mixture of LNA-A, LNA-T, LNA-G, and LNA-mC triphosphates as the sole nucleotide source. rsc.orgrsc.org However, the incorporation of a full-length product with LNA nucleotides required a significantly longer extension time (120 minutes) compared to the reaction with natural DNA nucleotides (3 minutes). rsc.org

Other B-family DNA polymerases like Phusion and 9°N have also demonstrated the ability to recognize LNA-triphosphates. researchgate.netnih.gov In contrast, A-family polymerases are generally less capable of incorporating LNA nucleotides. researchgate.net The ability of these polymerases to incorporate LNA nucleotides is not just limited to primer extension; PCR amplification of LNA-modified DNA duplexes has also been achieved. researchgate.net

The template strand can also contain LNA modifications. Both KOD and 9°Nₘ DNA polymerases can readily use templates containing LNA nucleotides for primer extension reactions. nih.gov This opens up possibilities for the amplification and re-generation of LNA-modified libraries for in vitro selection experiments. mdpi.com

While successful, the enzymatic incorporation of LNA nucleotides can be less efficient than that of natural nucleotides. For instance, some studies have observed that while ether-blocked LNA nucleotides are incorporated into DNA, the yields can be modest. nih.gov Furthermore, some polymerases may stall after incorporating a few LNA nucleotides. nih.gov

Table 2: Polymerase Activity with LNA-G Nucleotides

Polymerase Activity Key Findings Reference(s)
KOD DNA Polymerase Incorporation of LNA-GTP Accepted LNA-GTP as a substrate, producing a full-length product. rsc.orgrsc.orgresearchgate.net
KOD DNA Polymerase Successive Incorporation Capable of incorporating up to 21 LNA nucleotides consecutively. rsc.orgrsc.org
Phusion DNA Polymerase Incorporation of LNA-triphosphates Able to recognize and incorporate LNA nucleotides. researchgate.netnih.gov
9°N DNA Polymerase Incorporation of LNA-triphosphates Able to recognize and incorporate LNA nucleotides. researchgate.netnih.gov

RNase H Cleavage Modulation by LNA-G Modifications

The activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, is crucial for the mechanism of action of many antisense oligonucleotides (ASOs). genelink.comnih.gov The incorporation of LNA-G and other LNA modifications into ASOs can significantly modulate RNase H-mediated cleavage of the target mRNA.

ASOs designed to recruit RNase H are often constructed as "gapmers," which consist of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides like LNA. nih.govoup.com The LNA wings enhance binding affinity to the target RNA and provide nuclease resistance, while the DNA gap is necessary for RNase H recognition and cleavage of the RNA target. nih.gov Oligonucleotides composed entirely of LNA are unable to induce RNase H-mediated target degradation. researchgate.net

The placement of a single LNA modification within the DNA gap of an ASO can have a site-dependent modulatory effect on RNase H cleavage. A detailed kinetic study using E. coli RNase HI showed that a single LNA substitution in the antisense strand could modulate the cleavage of the complementary mRNA strand by 2- to 5-fold at 5'-GpN-3' cleavage sites. researchgate.net The efficiency of cleavage is sequence-dependent, with human RNase H1 showing a preference for cleaving the RNA strand at specific sequences, such as CA↓AG, and favoring a G-rich sequence upstream of the cleavage site. oup.com

The structural properties of the LNA-modified duplex play a key role. LNA modifications preorganize the ASO into an A-RNA-like conformation, which enhances the stability of the heteroduplex with the target RNA. researchgate.net However, this can sometimes lead to reduced RNase H cleavage activity because the resulting duplex mimics an RNA/RNA duplex, which is a poor substrate for RNase H. researchgate.net Therefore, the design of LNA-containing ASOs requires a careful balance between increasing binding affinity and maintaining efficient RNase H recruitment and activity. nih.govmdpi.com

Table 3: Compounds Mentioned

Compound Name
LNA-G amidite
LNA-GTP
LNA-A
LNA-T
LNA-mC
LNA-ATP
LNA-TTP
LNA-5-methyl-CTP
Phosphorothioate (PS)
dGTP
dCTP

Advanced Analytical Methodologies for Characterization of Lna G Modified Oligonucleotides

Spectroscopic Techniques: UV-Vis, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic methods are fundamental in elucidating the structural characteristics and stability of LNA-G modified oligonucleotides.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for quantifying oligonucleotide concentration and assessing thermal stability. The concentration is typically determined by measuring absorbance at 260 nm (A260). nih.gov A crucial application of UV-Vis is thermal denaturation analysis, or melting studies, to determine the melting temperature (Tm) of duplexes. mdpi.com The Tm, the temperature at which half of the duplex DNA dissociates, is a direct measure of its thermal stability. The incorporation of LNA-G nucleotides is known to significantly increase the Tm of duplexes against complementary DNA and RNA. acs.org For instance, each LNA base addition can increase the Tm by approximately 2-8°C. genelink.com UV melting curves are generated by monitoring the absorbance at a fixed wavelength (e.g., 260 nm or 295 nm for G-quadruplexes) while increasing the temperature. nih.govmdpi.com

ModificationEffect on Tm (°C per modification)Reference OligonucleotideComplementary Strand
LNA-G Substitution+1.5 to +4.0DNADNA
LNA-LNA O3′ → N5′ sulfamate (B1201201)> +4.0DNADNA/RNA
α-l-LNAHigh (Tm > 60°C)DNADNA

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an invaluable technique for investigating the secondary structure and conformational properties of oligonucleotides. nih.gov It is particularly sensitive to the helical structure and folding topology, such as distinguishing between A-form, B-form, and Z-form DNA, as well as various G-quadruplex conformations. nih.govrjraap.com For LNA-G modified oligonucleotides that form G-quadruplexes, CD spectra provide clear signatures of their folding topology. oup.com A positive peak around 260 nm is characteristic of a parallel G-quadruplex, while a positive peak around 295 nm with a minimum at 260 nm indicates an anti-parallel structure. mdpi.comoup.com Studies have shown that substituting LNA-G into positions that naturally adopt a 'syn' conformation can drive the structural equilibrium towards a parallel G-quadruplex, where all guanine (B1146940) bases are in an 'anti' conformation. oup.com

StructureCharacteristic CD SignalLNA-G Influence
Parallel G-QuadruplexMaximum at ~260 nm, Minimum at ~240 nmFavored when LNA-G replaces a 'syn' guanosine (B1672433). oup.com
Anti-Parallel G-QuadruplexMaximum at ~295 nm, Minimum at ~260 nmMaintained in thrombin aptamer with single LNA substitutions. mdpi.com
DNA-RNA Heteroduplex-likeDistinct negative signal at 210 nm, positive at 225 nmObserved in gapmers containing LNA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure of LNA-G modified oligonucleotides in solution. nih.gov It is used to determine the solution structures of complex arrangements like LNA-modified quadruplexes. nih.govnih.gov NMR studies have confirmed that while the global fold of a DNA quadruplex is often retained upon LNA-G incorporation, significant local structural changes occur. nih.govnih.gov These alterations include a distinct change in the sugar-phosphate backbone and a preference for the C3'-endo sugar pucker characteristic of LNA monomers. mdpi.comrjraap.com 1H NMR can be used to analyze the imino protons of guanine residues involved in G-quartet formation, providing direct evidence of G-quadruplex structure. researchgate.net Furthermore, 31P NMR is employed to investigate the phosphodiester backbone and to confirm the successful phosphitylation during the synthesis of LNA-G phosphoramidites. beilstein-journals.orgthieme-connect.com

Chromatographic and Electrophoretic Purification and Analysis

Purification and analysis of synthetic oligonucleotides are critical to remove impurities, such as failure sequences (n-1, n-2), and to isolate the desired full-length product.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange chromatography (AEX) are the two most common preparative techniques for oligonucleotide purification. waters.com

Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. waters.com Often, purification is performed with the hydrophobic 5'-dimethoxytrityl (DMT) group still attached ("DMT-on"), allowing for strong retention of the full-length product while failure sequences (DMT-off) elute earlier. LNA modifications increase the hydrophobicity of oligonucleotides, leading to longer retention times compared to unmodified DNA of the same sequence. rjraap.com Ion-pairing agents, such as alkylamines, are typically added to the mobile phase to enhance the retention of the negatively charged oligonucleotides on the hydrophobic stationary phase. waters.com

Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides based on the net negative charge of their phosphodiester backbone. waters.com The more negative charges (i.e., the longer the oligonucleotide), the stronger the interaction with the positively charged stationary phase. This method is highly effective at separating full-length products from shorter failure sequences. It is also useful for separating oligonucleotides based on charge differences arising from modifications, such as single-stranded versus double-stranded DNA. waters.com

TechniquePrinciple of SeparationApplication for LNA-G Oligonucleotides
Ion-Pairing RP-HPLCHydrophobicityEfficient for purifying DMT-on oligos; LNA increases retention. rjraap.comwaters.com
Anion-Exchange (AEX)Net Negative Charge (Length)Excellent for separating full-length product from shorter impurities. waters.com

Electrophoretic Methods

Polyacrylamide gel electrophoresis (PAGE) is a standard analytical method to assess the purity and integrity of LNA-containing oligonucleotides. genelink.comglenresearch.com Oligonucleotides are separated by size, and the product can be visualized by methods like UV shadowing. mdpi.comnih.gov This technique is also used to analyze the degradation products in nuclease stability assays, where the resistance of LNA-modified oligonucleotides to enzymes like RNase H1 is evaluated. nih.gov The introduction of charge-neutral modifications can decrease the electrophoretic mobility of the oligonucleotide compared to its unmodified counterpart. rjraap.com LNA-containing oligonucleotides are water-soluble and can also be precipitated using ethanol (B145695) for concentration after purification. genelink.comglenresearch.comglenresearch.com

Mass Spectrometry for Oligonucleotide Integrity and Adduct Detection

Mass spectrometry (MS) is an indispensable tool for the characterization of modified oligonucleotides, providing precise molecular weight measurements that confirm sequence integrity and identify impurities or adducts. nih.gov Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely used. google.comumich.edu

Oligonucleotide Integrity

The primary use of MS is to verify the molecular weight of the synthesized LNA-G modified oligonucleotide. umich.edu Comparing the measured mass to the calculated theoretical mass confirms that the correct sequence has been synthesized and that all modifications are present. This has become a routine analysis for oligonucleotides under 10,000 Da. umich.edu MS can also be used to quantify the amount of restored protein (e.g., dystrophin) in preclinical studies evaluating the efficacy of LNA-modified antisense oligonucleotides. mdpi.com

Adduct Detection

A critical quality control step is the detection of chemical adducts that may form during synthesis and deprotection. A well-documented issue specific to LNA-G is the formation of a +28 Da adduct. google.comgoogle.com This adduct is generated when an LNA-G residue protected with a dimethylformamidyl (DMF) group is deprotected in the presence of an aliphatic amine. google.com Mass spectrometry is the key analytical technique to identify this +28 Da impurity, which is very difficult to separate from the desired oligonucleotide using standard chromatographic methods. google.com Research has shown that replacing the DMF protecting group on the exocyclic nitrogen of the LNA-G monomer with an acyl protecting group can prevent the formation of this adduct. google.comgoogle.com MS is also crucial for detecting other potential modifications, such as the acetylation of backbone nitrogens in sulfamide-linked oligonucleotides, which can occur during the capping step of solid-phase synthesis. nih.gov

Adduct/ImpurityMass Shift (Da)OriginDetection Method
DMF-related Adduct+28Deprotection of DMF-protected LNA-G with aliphatic amines. google.comMass Spectrometry. google.comgoogle.com
Cation Adducts (e.g., Na+)+22 (for Na+)Inherent to ESI-MS of polyanionic molecules. umich.eduElectrospray Ionization Mass Spectrometry. umich.edu
Backbone Acetylation+42 per siteReaction of capping reagents with modified backbones (e.g., sulfamide). nih.govMass Spectrometry. nih.gov

Future Research Trajectories and Innovations in Lna G Amidite Chemistry

Exploration of New Chemical Space for LNA-G Analogues

The fundamental structure of LNA, characterized by a methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, imparts unprecedented thermal stability and target affinity to oligonucleotides. glenresearch.com However, the quest for improved efficacy and reduced toxicity continues to drive the exploration of novel LNA-G analogues. acs.org

Researchers are designing and synthesizing new analogues by modifying the bridging unit. For instance, different oxy or nitro groups have been infused into the parent LNA structure to create novel conformationally constrained functional groups. acs.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being employed to predict the structural and electronic properties of these new analogues before their synthesis. acs.orgresearchgate.net These in-silico approaches help in understanding how modifications to the LNA-G structure can influence properties like sugar puckering, which is crucial for their biological activity. nih.gov

One area of focus is the development of bridged nucleic acids (BNAs) as an extension of LNA technology. BNAs, with variations in the bridge, have shown promise in overcoming some of the limitations of earlier LNA generations, offering enhanced nuclease resistance and improved in vivo activity. nih.gov The table below summarizes some of the explored modifications for LNA analogues.

Table 1: Examples of Explored Modifications for LNA Analogues

Modification Type Description Investigated Properties Reference
Bridge Modifications Introduction of different oxy or nitro groups into the methylene bridge. Conformational constraint, structural and electronic properties. acs.org
2',4'-BNANC Analogues Analogues such as 2',4'-BNANC[NH] and 2',4'-BNANC[NMe]. Nuclease resistance, thermal stability, in vitro and in vivo activity. nih.gov
Thio-LNA Substitution of the 2'-oxygen with sulfur. Hybridization properties, nuclease resistance.

| Amino-LNA | Introduction of an amino group in the bridge. | Binding affinity, electrostatic interactions. | |

Advanced Engineering of LNA-G-Based Functional Nucleic Acids

The unique properties of LNA-G make it an attractive component for engineering functional nucleic acids such as aptamers, DNAzymes, and G-quadruplexes. nih.govoup.com The incorporation of LNA-G can significantly enhance the structural stability and biological activity of these molecules. nih.gov

Aptamers , which are structured nucleic acid ligands, can have their binding affinity and nuclease resistance improved by the strategic incorporation of LNA-G. nih.gov While early attempts to modify the thrombin binding aptamer with LNA-G showed mixed results, subsequent studies have demonstrated that LNA modifications can lead to variants with improved anticoagulant activity. nih.govmdpi.com For example, LNA-functionalized G4 aptamers have been developed for use as biosensors, benefiting from the enhanced thermal stability and nuclease resistance conferred by the LNA-G units. oup.com

G-quadruplexes (G4s) are another class of nucleic acid structures where LNA-G is finding significant application. The rigid C3'-endo conformation of LNA-G can be used to direct the folding topology of G4s, often inducing a shift from antiparallel to parallel structures and leading to thermal stabilization. oup.com This directed manipulation of G4 topology is a powerful tool for designing novel G4-based structures for therapeutic and nanotechnological applications. oup.com Research has shown that LNA-G modification can be more effective than other G surrogates in stabilizing specific G4 folds. oup.com

Table 2: Impact of LNA-G Incorporation on Functional Nucleic Acids

Functional Nucleic Acid Effect of LNA-G Incorporation Example Application Reference
Aptamers Increased thermal stability, enhanced nuclease resistance, improved binding affinity. Aptasensors, therapeutic aptamers with improved anticoagulant activity. nih.govoup.com
G-quadruplexes Induction of structural rearrangements (e.g., to parallel topologies), thermal stabilization. Design of complex G4 structures for nanotechnology and therapeutic use. oup.com

| DNAzymes | Enhanced RNA cleaving rate. | Therapeutic RNA cleavage. | oup.com |

Integration of LNA-G with Emerging Nucleic Acid Technologies

LNA-G amidite is being integrated into a variety of emerging nucleic acid technologies, expanding their potential and efficacy. tandfonline.com These include antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and mRNA-based therapeutics. tandfonline.com

In the realm of antisense therapy , LNA-G is a crucial component in the design of "gapmer" ASOs. These chimeric oligonucleotides typically feature a central block of DNA-like nucleotides capable of recruiting RNase H, flanked by LNA-modified wings that provide high target affinity and nuclease stability. google.com The development of mixed-wing gapmers, which include both LNA and other modified nucleosides, represents a further refinement of this technology. google.com

A novel and exciting application of LNA-G is in the development of mRNA therapeutics . Researchers have synthesized trinucleotide cap analogues containing an LNA-G moiety. thermofisher.com These LNA-modified cap analogues have been shown to significantly enhance the translational efficiency of mRNA, potentially leading to more effective mRNA vaccines and protein replacement therapies. thermofisher.com The superior performance is attributed to the LNA's conformational preference and increased intracellular stability. thermofisher.com

The ability of LNA to form stable hybrids with both DNA and RNA makes it a versatile tool for recognizing double-stranded DNA, opening up possibilities for gene targeting applications within living cells. biosearchtech.com

Development of High-Throughput Synthesis and Characterization Methods

The increasing demand for LNA-modified oligonucleotides in research and clinical development necessitates the advancement of high-throughput synthesis and characterization methods. While LNA-G phosphoramidites can be used in standard automated DNA synthesizers, their incorporation requires optimized protocols. biosearchtech.comglenresearch.com

LNA monomers are sterically bulkier than their DNA counterparts, necessitating longer coupling times during solid-phase synthesis. glenresearch.com For instance, coupling times of 180 to 250 seconds are recommended depending on the synthesizer model. glenresearch.com The oxidation step following coupling also needs to be prolonged. biosearchtech.com Despite these adjustments, the synthesis of long stretches of LNA bases can be challenging and may result in lower yields and purity, often requiring subsequent purification by HPLC or PAGE. nih.gov

To address these challenges, modern high-throughput synthesizers are being designed to accommodate the specific requirements of LNA chemistry. biolytic.com These systems offer features like specialized amidite delivery systems and precise flow control to ensure consistent and efficient synthesis of large numbers of LNA-containing oligonucleotides. biolytic.com Furthermore, research is ongoing to improve the enzymatic synthesis of LNA-modified oligonucleotides, which could offer an alternative to chemical synthesis in the future. frontiersin.orgnih.gov The development of polymerases that can efficiently incorporate LNA triphosphates is a key step in this direction. nih.gov

Table 3: Synthesis Parameters for this compound

Parameter Recommendation Rationale Reference
Coupling Time 180-250 seconds Overcome steric hindrance of the LNA monomer. glenresearch.com
Oxidation Time Prolonged compared to standard DNA synthesis. Ensure complete oxidation of the phosphite (B83602) triester. biosearchtech.com
Deprotection Standard protocols, avoid methylamine (B109427) for Me-Bz-C-LNA. Compatibility with common deprotection strategies. glenresearch.com

| Purification | HPLC or PAGE may be required for long LNA stretches. | To remove impurities and truncated sequences. | nih.gov |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing LNA-G amidite, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves three key stages: (1) Protection of the guanine base (e.g., using benzoyl or isobutyryl groups) to prevent undesired side reactions; (2) Formation of the locked nucleic acid (LNA) sugar scaffold via a 2′-O,4′-C methylene bridge, requiring precise control of temperature (60–80°C) and anhydrous conditions to avoid hydrolysis; (3) Phosphitylation of the 3′-OH group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere to generate the final amidite. Yield and purity (>95%) depend on rigorous purification via flash chromatography or HPLC, with moisture-sensitive intermediates necessitating inert handling .

Q. How does this compound incorporation affect oligonucleotide thermal stability and duplex formation?

  • Methodological Answer : LNA-G modifications enhance duplex stability by pre-organizing the sugar-phosphate backbone into a rigid C3′-endo conformation, increasing melting temperature (Tm) by 2–8°C per modification compared to unmodified DNA. For example, a 15-mer oligonucleotide with three LNA-G substitutions showed a Tm increase of 12°C in 100 mM NaCl buffer (pH 7.4). This is quantified via UV spectrophotometry or differential scanning calorimetry (DSC) under standardized buffer conditions (e.g., 1 M NaCl, 10 mM phosphate). Note that over-modification (>30% LNA content) can reduce solubility and induce aggregation .

Q. What analytical techniques are essential for verifying this compound purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., hydrolyzed amidites or incomplete phosphitylation products).
  • 31P NMR : To validate phosphoramidite formation (δ ~149 ppm for P(III)).
  • FT-IR : To monitor the disappearance of hydroxyl groups post-phosphitylation.
  • Elemental Analysis : For quantifying carbon/nitrogen ratios to ensure correct stoichiometry.
    Contaminants >0.5% require reprocessing to avoid oligonucleotide synthesis failures .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in automated solid-phase synthesis?

  • Methodological Answer : Coupling efficiency (>98% per step) is critical for long oligonucleotides. Challenges include steric hindrance from the LNA scaffold and amidite hygroscopicity. Mitigation strategies:

  • Activator Choice : Use 5-ethylthio-1H-tetrazole (ETT) over benzimidazolium triflate for faster coupling.
  • Extended Coupling Time : Increase from 30 sec to 2–3 min for LNA-G amidites.
  • Strict Moisture Control : Pre-dry synthesis columns and use anhydrous acetonitrile.
    Post-synthesis, analyze stepwise yields via trityl assay or MALDI-TOF MS .

Q. What experimental variables explain contradictions in reported thermodynamic data for LNA-G-modified oligonucleotides?

  • Methodological Answer : Discrepancies in Tm values often arise from:

  • Buffer Composition : High Mg²⁺ (≥5 mM) can stabilize non-canonical structures, skewing results.
  • Complement Strand Design : Mismatches or secondary structures in the complementary DNA/RNA alter hybridization kinetics.
  • Instrument Calibration : Ensure spectrophotometers are calibrated with NIST-traceable standards.
    Standardize protocols (e.g., IUPAC recommendations) and report full experimental conditions in appendices .

Q. How should researchers address unexpected nuclease resistance outcomes in LNA-G-modified oligonucleotides?

  • Methodological Answer : While LNA-G generally enhances resistance to 3′-exonucleases (e.g., snake venom phosphodiesterase), unexpected degradation may occur due to:

  • Endonuclease Activity : Test against specific enzymes (e.g., S1 nuclease) via gel electrophoresis.
  • Backbone Modifications : Combine LNA-G with phosphorothioate (PS) linkages for synergistic protection.
  • Serum Stability Assays : Use 10% fetal bovine serum (FBS) at 37°C and quantify intact oligonucleotides via HPLC over 24–48 hours .

Q. What strategies are effective for impurity profiling and control in this compound batches?

  • Methodological Answer : Impurities (e.g., hydrolyzed amidites or dimeric byproducts) are identified via:

  • Stability Studies : Store amidites under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS.
  • Genotoxic Risk Assessment : Use in silico tools (e.g., Derek Nexus) to predict mutagenic potential of impurities.
    Establish acceptance criteria (e.g., ≤0.1% for any single impurity) and validate purification protocols using orthogonal methods (HPLC vs. ion-exchange chromatography) .

Data Analysis and Reporting Guidelines

  • Documentation : Include raw data tables (e.g., Tm values across buffer conditions) in appendices, referencing them in the main text .
  • Reproducibility : Specify lot numbers of amidites, instrument models, and software versions to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.